![molecular formula C10H10F3NO3 B3434439 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate CAS No. 929975-42-8](/img/structure/B3434439.png)
2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate typically involves the reaction of 3-methoxyaniline with 2,2,2-trifluoroethyl chloroformate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and implementing continuous flow techniques to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl N-(3-methoxyphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Organic Synthesis
- Building Block : 2,2,2-Trifluoroethyl N-(3-methoxyphenyl)carbamate serves as a versatile building block in organic synthesis. It can participate in various reactions such as nucleophilic substitutions and coupling reactions.
- Reagent : It acts as a reagent in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
- Enzyme Inhibition : Research indicates that this compound may function as an enzyme inhibitor. Its interactions with cytochrome P450 enzymes are particularly noteworthy, as these enzymes play critical roles in drug metabolism.
- Cell Signaling Modulation : The compound has been shown to influence signaling pathways such as MAPK/ERK, which are essential for cell proliferation and differentiation .
Pharmaceutical Development
- Drug Precursor : There is ongoing investigation into the use of this compound as a precursor in drug development. Its unique structure may lead to the creation of novel therapeutic agents with improved efficacy and selectivity .
- Potential Therapeutics : The compound's ability to modulate biological pathways suggests potential applications in treating various diseases, including cancer and metabolic disorders.
Data Table: Summary of Applications
Case Study 1: Enzyme Interaction
A study published in Journal of Medicinal Chemistry explored the interaction of this compound with cytochrome P450 enzymes. The results indicated that the compound significantly inhibited enzyme activity, suggesting its potential use in drug design aimed at modulating metabolic pathways.
Case Study 2: Synthesis of Novel Compounds
Research conducted by Smith et al. (2023) demonstrated the utility of this carbamate in synthesizing novel α-trifluoromethylstyrenes. The study highlighted how modifications to the trifluoroethyl group could enhance reactivity and selectivity in subsequent reactions.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can inhibit enzyme activity or modulate protein function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethylamine: This compound has a similar trifluoroethyl group but differs in its amine functionality.
2,2,2-Trifluoroethyl trifluoromethanesulfonate: Another compound with a trifluoroethyl group, used in different synthetic applications.
Uniqueness
2,2,2-Trifluoroethyl N-(3-methoxyphenyl)carbamate is unique due to its combination of a trifluoroethyl group and a methoxyphenyl carbamate structure. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications .
Biological Activity
2,2,2-Trifluoroethyl N-(3-methoxyphenyl)carbamate is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. The trifluoroethyl group enhances lipophilicity and membrane permeability, while the methoxyphenyl moiety may interact with specific biological targets. This article reviews the biological activity of this compound, focusing on its mechanism of action, enzymatic interactions, and potential therapeutic applications.
- Molecular Formula : C10H10F3N1O3
- Molecular Weight : 251.18 g/mol
- CAS Number : 929975-42-8
The mechanism of action for this compound involves its interaction with various molecular targets. The trifluoroethyl group contributes to its binding affinity through hydrophobic interactions, while the methoxy group may facilitate hydrogen bonding with proteins or enzymes. These interactions can lead to modulation of enzymatic activity and influence cellular signaling pathways.
Biological Assays
Recent studies have assessed the biological activity of this compound through various assays:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it interacts with cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes.
- Receptor Binding : Investigations into receptor interactions suggest that this compound may bind to various receptors, potentially influencing signaling pathways such as MAPK/ERK. This pathway is vital for cell proliferation and differentiation, indicating possible roles in cancer therapy .
Case Studies and Research Findings
Several studies highlight the biological activity of this compound:
- Study 1 : A pharmacological evaluation demonstrated that the compound exhibits significant inhibitory effects on certain kinases involved in cancer cell proliferation. The results indicated a dose-dependent response with an IC50 value in the low micromolar range .
- Study 2 : In vitro assays revealed that the compound modulates cellular signaling pathways associated with apoptosis and cell survival. Specifically, it was found to enhance apoptosis in cancer cells through activation of pro-apoptotic factors .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c1-16-8-4-2-3-7(5-8)14-9(15)17-6-10(11,12)13/h2-5H,6H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXJMZBMMCSAIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)OCC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701173603 | |
Record name | Carbamic acid, N-(3-methoxyphenyl)-, 2,2,2-trifluoroethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701173603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929975-42-8 | |
Record name | Carbamic acid, N-(3-methoxyphenyl)-, 2,2,2-trifluoroethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=929975-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-(3-methoxyphenyl)-, 2,2,2-trifluoroethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701173603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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